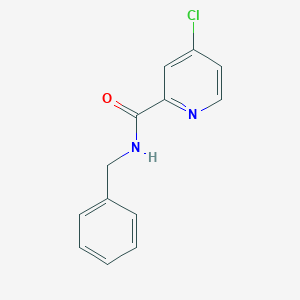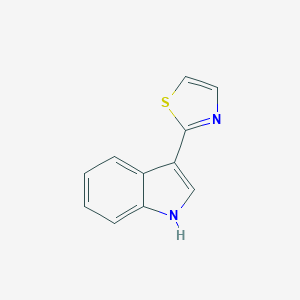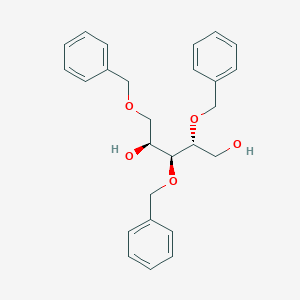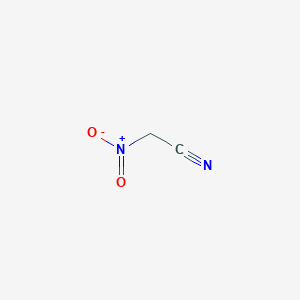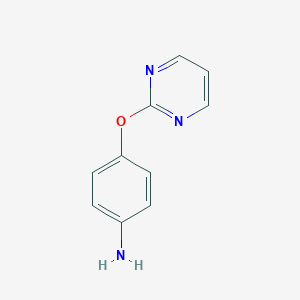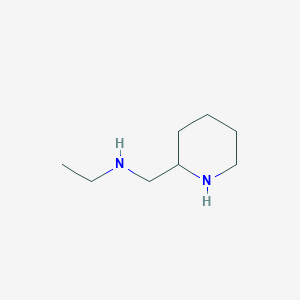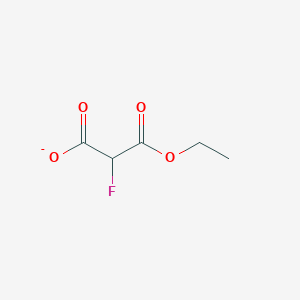
Propanedioic acid, fluoro-, monoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, fluoro-, monoethyl ester is a chemical compound used in scientific research. It is a derivative of malonic acid, which is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates .
Synthesis Analysis
A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis
The molecular formula of Propanedioic acid, fluoro-, monoethyl ester is C6H8FO4. The structure of malonic acid, a related compound, has been determined by X-ray crystallography .Chemical Reactions Analysis
Esters, including Propanedioic acid, fluoro-, monoethyl ester, undergo typical reactions of carboxylic acid derivatives. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Applications De Recherche Scientifique
Understanding the Absorption and Metabolism in Human Cells
- Absorption and Metabolism in Human Intestinal Cells : Propanedioic acid esters, similar to 3-chloro-1,2-propanediol (3-MCPD) fatty acid esters, are studied for their absorption and metabolism in human cells. Research using human intestinal Caco-2 cells showed that certain 3-MCPD fatty acid esters are not absorbed by these cells but are metabolized, indicating potential pathways for detoxification in the human intestine (Buhrke, Weisshaar, & Lampen, 2011).
Mitigation of Contaminants in Edible Oils
- Mitigation Strategies for Edible Oils : Propanedioic acid esters are part of a broader group of compounds, including 3-MCPD esters, which have been identified in edible oils. Research has focused on the entire production chain of oils, such as palm oil, to mitigate the presence of these esters. This includes selecting raw materials and refining processes to reduce contaminants (Matthäus & Pudel, 2022).
Biotechnological Applications
- Biotechnological Production of Useful Chemicals : Lactic acid, closely related to propanedioic acid, is used in biotechnological routes to produce various chemicals like 1,2-propanediol, and lactate ester. This indicates a potential biotechnological pathway for the utilization of propanedioic acid esters (Gao, Ma, & Xu, 2011).
Development of Biodegradable Polymers
- Biodegradable Polymer Synthesis : Research into polymers made from renewable resources, such as 1,3-propanediol and succinic acid (components related to propanedioic acid), indicates the potential for creating biodegradable materials. These materials could be useful in various applications, including packaging and biomedical materials (Liu et al., 2001).
Food Safety and Contaminant Analysis
- Analysis of Food Contaminants : Propanedioic acid esters, similar to 3-MCPD esters, are a concern in food safety. Studies have developed analytical methods for determining these compounds in edible oils, aiding in monitoring and controlling food safety (Yamazaki et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-ethoxy-2-fluoro-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO4/c1-2-10-5(9)3(6)4(7)8/h3H,2H2,1H3,(H,7,8)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHUWFBTQONAMA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FO4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597662 |
Source


|
| Record name | 3-Ethoxy-2-fluoro-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedioic acid, fluoro-, monoethyl ester | |
CAS RN |
100701-49-3 |
Source


|
| Record name | 3-Ethoxy-2-fluoro-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

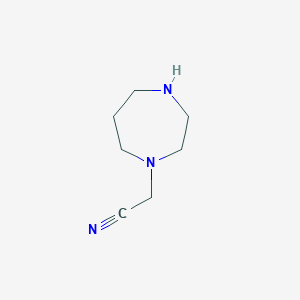
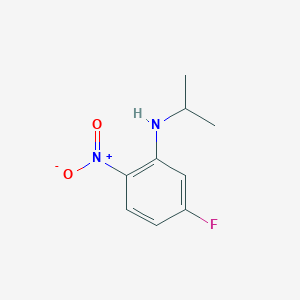


![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)
